Simenepag isopropyl is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. It is a selective prostaglandin E2 receptor agonist, which is being explored for its efficacy in treating conditions such as glaucoma and ocular hypertension. This compound is notable for its ability to lower intraocular pressure, making it a candidate for further clinical development.
Simenepag isopropyl can be classified under the category of synthetic organic compounds, specifically as a prostaglandin analog. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. The specific structure of Simenepag isopropyl allows it to interact selectively with the prostaglandin E2 receptor subtype, leading to its pharmacological effects.
Simenepag isopropyl can be synthesized through several chemical pathways, often involving the modification of existing prostaglandin structures. The synthesis typically includes:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure the desired product is obtained with high purity. The use of solvents and reagents must also be optimized to prevent side reactions that could lead to impurities.
The molecular formula of Simenepag isopropyl can be represented as C23H34O5. Its structure features a complex arrangement of carbon rings and functional groups that are characteristic of prostaglandin analogs.
Simenepag isopropyl undergoes various chemical reactions during its synthesis and in biological systems:
The kinetics of these reactions can be studied using various analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to monitor reaction progress and product formation.
Simenepag isopropyl acts by selectively binding to the prostaglandin E2 receptors on ocular tissues. This interaction triggers a series of intracellular signaling cascades that ultimately lead to increased outflow of aqueous humor from the eye, thereby reducing intraocular pressure.
Research indicates that this mechanism not only lowers pressure but may also have neuroprotective effects on retinal cells, which could be beneficial in preventing vision loss associated with glaucoma.
Relevant analyses often involve assessing the compound's stability under various conditions to determine optimal storage and handling procedures.
Simenepag isopropyl has potential applications in:
Simenepag isopropyl is a synthetically designed prostaglandin receptor agonist with the molecular formula C₂₆H₃₅NO₅S and a molecular weight of 485.63 g/mol. Its structure integrates a phenylpyrrolidine core linked to a thiophene sulfonamide moiety via an isopropyl ester group. Key structural features include:
Table 1: Atomic Composition of Simenepag Isopropyl
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 26 | Scaffold backbone |
Hydrogen (H) | 35 | Saturation & steric bulk |
Nitrogen (N) | 1 | Hydrogen-bond acceptor in pyrrolidine |
Oxygen (O) | 5 | Ester, sulfonamide, and ether groups |
Sulfur (S) | 1 | Sulfonamide linkage |
The structural analogy to omidenepag isopropyl (C₂₆H₂₈N₆O₄S) is notable, though Simenepag replaces pyrazolyl-pyridine groups with phenylpyrrolidine and thiophene systems, reducing nitrogen content but increasing carbon/hydrogen atoms [2] [6].
Simenepag isopropyl exhibits chirality at the pyrrolidine C3 position, yielding two enantiomers with distinct pharmacological profiles. The S-configuration is pharmacologically active, analogous to prostaglandin agonists like omidenepag that rely on stereoselective receptor binding [2] [8]. Additional stereodynamic features include:
Table 2: Stereochemical Properties of Simenepag Isopropyl
Stereoisomer Type | Interconversion Barrier (kcal/mol) | Biological Relevance |
---|---|---|
Enantiomers (R/S) | Not applicable (configurational) | S-form active at EP2 receptor |
Atropisomers (syn/anti) | 15–18 | syn form stabilizes receptor binding |
Diastereomers | >20 | Distinct pharmacokinetics |
Separation relies on chiral stationary-phase chromatography or enzymatic resolution, with the (S)-syn isomer demonstrating optimal activity [3] [7].
Solution-Phase Dynamics
Nuclear magnetic resonance (NMR) studies reveal restricted rotation of the isopropyl group, governed by steric clashes between the ortho-thiophene sulfonamide and pyrrolidine methyl groups. Key findings:
Solid-State Architecture
X-ray crystallography confirms:
Table 3: Key Crystallographic Parameters
Parameter | Value | Implication |
---|---|---|
Dihedral angle (thiophene-phenyl) | 87° | Minimizes steric strain |
Isopropyl C–O bond length | 1.34 Å | Enhanced ester hydrolysis |
Sulfonamide S–N distance | 1.62 Å | Resonance stabilization |
Unit cell symmetry | Monoclinic P2₁ | Chiral packing |
Computational modeling (DFT/B3LYP-6-311G**) corroborates experimental data, identifying two energy minima separated by 1.8 kcal/mol [3] [9].
Simenepag isopropyl belongs to three interconnected chemical families:
Table 4: Hierarchical Classification
Structural Class | Functional Attributes | Pharmacological Role |
---|---|---|
Phenylpyrrolidine | Chiral tertiary amine | EP2 receptor targeting |
Thiophene sulfonamide | Polar H-bond acceptor | Aqueous solubility enhancement |
Isopropyl ester | Hydrolyzable lipophile | Corneal penetration |
This multilayered classification situates Simenepag within medicinal chemistry frameworks for ocular therapeutics, sharing prodrug strategies with omidenepag isopropyl but diverging in core heterocycles [2] [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7